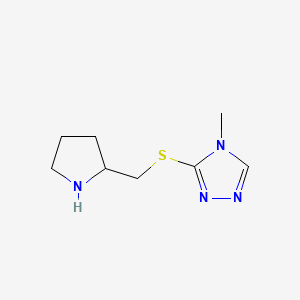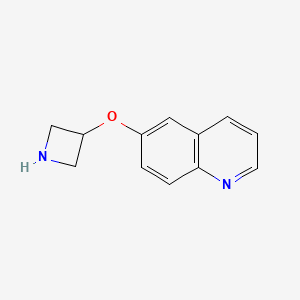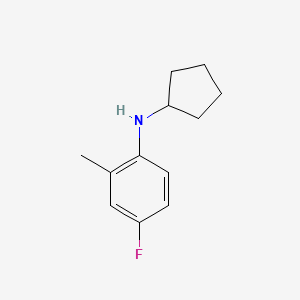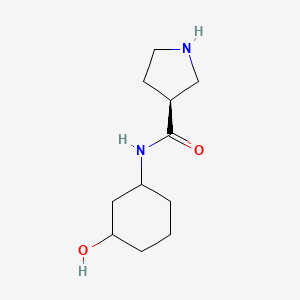
4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a pyrrolidin-2-ylmethylthio group and a methyl group
Preparation Methods
The synthesis of 4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Pyrrolidin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with pyrrolidin-2-ylmethylthiol.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrrolidin-2-ylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazoles.
Scientific Research Applications
4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the pyrrolidin-2-ylmethylthio group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Methyl-3-((pyrrolidin-2-ylmethyl)thio)-4h-1,2,4-triazole include other triazole derivatives and pyrrolidine-containing molecules. Some examples are:
This compound: Unique due to the combination of the triazole ring and the pyrrolidin-2-ylmethylthio group.
1,2,4-Triazole Derivatives: These compounds share the triazole ring but differ in the substituents attached to the ring.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring but may have different functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H14N4S |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-methyl-3-(pyrrolidin-2-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4S/c1-12-6-10-11-8(12)13-5-7-3-2-4-9-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
AHBPFFHUAHKTKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[3-oxo-2-(quinolin-2-ylmethyl)propyl]carbamate](/img/structure/B13249629.png)


![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
![4-[(4-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13249650.png)






![Spiro[2.4]heptane-4-carboximidamide](/img/structure/B13249703.png)


